(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 377056-11-6
VCID: VC6453988
InChI: InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
SMILES: C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br
Molecular Formula: C19H12BrN3O2S
Molecular Weight: 426.29

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

CAS No.: 377056-11-6

Cat. No.: VC6453988

Molecular Formula: C19H12BrN3O2S

Molecular Weight: 426.29

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile - 377056-11-6

Specification

CAS No. 377056-11-6
Molecular Formula C19H12BrN3O2S
Molecular Weight 426.29
IUPAC Name (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+
Standard InChI Key BUDGHLDPIRDQJG-UKTHLTGXSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, (E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its intricate architecture. Its molecular formula is C₁₉H₁₂BrN₃O₂S, with a molecular weight of 426.29 g/mol. Key structural features include:

  • A benzodioxol-5-ylamino group (1,3-benzodioxole substituted with an amino group at position 5), contributing electron-rich aromaticity.

  • A 4-(3-bromophenyl)thiazol-2-yl moiety, introducing halogenated aromaticity and potential sites for electrophilic substitution.

  • An acrylonitrile backbone in the E-configuration, enabling conjugation and planar rigidity.

The E-configuration is explicitly defined in the compound’s name, distinguishing it from its Z-isomer. Theoretical studies on related acrylonitriles suggest that the E-isomer is thermodynamically favored due to reduced steric hindrance and enhanced conjugation .

Synthesis and Manufacturing

Synthetic Routes

While the exact protocol for synthesizing (E)-3-(benzo[d] dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile remains undisclosed, analogous compounds provide clues. A multi-step approach is likely employed, involving:

  • Thiazole Ring Formation: Condensation of 3-bromophenyl-substituted thioamides with α-halo carbonyl compounds to construct the 4-(3-bromophenyl)thiazole core.

  • Acrylonitrile Backbone Assembly: Knoevenagel condensation between 2-(thiazol-2-yl)acetonitrile and a benzodioxol-5-ylamino aldehyde under microwave irradiation or thermal conditions .

  • Stereochemical Control: Selective formation of the E-isomer via solvent-free microwave-assisted reactions, which favor kinetic control and reduced isomerization .

A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthesis Methods for Related Acrylonitrile Derivatives

CompoundMethodYield (%)ConfigurationReference
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitrilesMicrowave-assisted, solvent-free50–75E
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrileTraditional thermal60Z
Target CompoundHypothesized multi-stepN/AE

Structural and Electronic Properties

Molecular Geometry and Stability

Density functional theory (DFT) calculations on similar acrylonitriles reveal that the E-configuration minimizes steric clashes between the thiazole and benzodioxole groups . The planar acrylonitrile backbone facilitates π-π stacking interactions, potentially enhancing binding affinity in biological systems.

Spectroscopic Characterization

  • NMR Spectroscopy: The benzodioxole protons typically resonate as a singlet at δ 5.9–6.1 ppm, while the thiazole protons appear as doublets near δ 7.5–8.0 ppm.

  • IR Spectroscopy: Stretching vibrations for the nitrile group (C≡N) are observed at ~2200 cm⁻¹, and the benzodioxole ether linkages (C-O-C) at ~1250 cm⁻¹.

Research Findings and Comparative Analysis

Comparative Bioactivity

Table 2: Biological Activities of Structural Analogs

CompoundActivityMechanismReference
Target CompoundHypothesized anticancerDNA intercalation
(E)-3-(Benzo[d][1, dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrileAntiproliferativeROS generation
1-(Benzo[d] dioxol-5-yl)-N-(phenyl)cyclopropanecarboxamideCFTR modulationATPase inhibition

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